molecular formula C15H14ClNO3S B2971046 Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-44-9

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No. B2971046
CAS RN: 866150-44-9
M. Wt: 323.79
InChI Key: KTWNXBMWQHXXHH-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group (CONH2), which is a common feature in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it likely involves the reaction of a thiophene carboxylic acid with a suitable amine and acyl chloride. The phenylacetyl chloride could be synthesized from phenylacetic acid , and the thiophene carboxylic acid could be esterified to give the methyl ester .


Molecular Structure Analysis

The compound has a molecular formula of C15H14ClNO3S. It contains a thiophene ring, a phenyl ring, and an amide group. The presence of these functional groups can greatly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment

Thiophene derivatives, including those related to methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate, have been assessed for their genotoxic/mutagenic and carcinogenic potentials. Using in vitro methodologies such as the Ames test and Comet assay, these compounds were evaluated to understand their toxicological profiles and potential risks. The study highlights the importance of understanding the structure-toxicity relationships of thiophene derivatives for their safe use in pharmaceuticals and other products (Lepailleur et al., 2014).

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiophene derivatives, exploring their crystal structures, spectroscopic properties, and theoretical calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, contributing to the understanding of their chemical behavior and potential applications in materials science (Pekparlak et al., 2018).

Biological Activities and Applications

Several studies have reported on the biological activities of thiophene derivatives, including antimicrobial and antifungal properties. These compounds have shown promise as potential therapeutic agents due to their selective activity against various microbial strains. The research also delves into the mechanisms of action and the role of molecular modifications in enhancing biological efficacy (Mabkhot et al., 2015).

Advanced Materials and Chemical Processes

Thiophene derivatives have also been explored for their applications in advanced materials and chemical processes. Studies have investigated their use in the synthesis of polymers, corrosion inhibitors, and other materials with unique properties and applications in various industries (Gupta et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, many amides have biological activity and can interact with various enzymes and receptors in the body .

properties

IUPAC Name

methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-9-8-21-13(15(19)20-2)12(9)17-14(18)11(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNXBMWQHXXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate

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